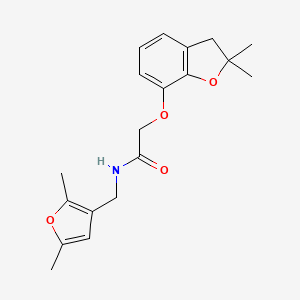

2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-((2,5-dimethylfuran-3-yl)methyl)acetamide

Description

The compound 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-((2,5-dimethylfuran-3-yl)methyl)acetamide is structurally derived from carbamate insecticides like Carbofuran, featuring a dihydrobenzofuran core substituted with a methyl group and an acetamide side chain. The dihydrobenzofuran moiety contributes to its planar rigidity, while the acetamide group enables interactions with biological targets. Synthetically, it is prepared via nucleophilic substitution and amidation reactions starting from 2,2-dimethyl-2,3-dihydrobenzofuran-7-ol and chloroacetic acid, followed by coupling with a substituted amine . Its crystal structure, stabilized by weak C–H⋯O interactions, suggests moderate solubility in polar solvents .

Properties

IUPAC Name |

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[(2,5-dimethylfuran-3-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO4/c1-12-8-15(13(2)23-12)10-20-17(21)11-22-16-7-5-6-14-9-19(3,4)24-18(14)16/h5-8H,9-11H2,1-4H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUQCLAUZKBSXJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)CNC(=O)COC2=CC=CC3=C2OC(C3)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-((2,5-dimethylfuran-3-yl)methyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structure characterized by a benzofuran moiety linked to an acetamide functional group. The molecular formula is , with a molecular weight of approximately 277.32 g/mol . The presence of the dimethylfuran group suggests potential interactions with biological targets.

1. Indoleamine 2,3-Dioxygenase (IDO) Inhibition

Research indicates that this compound acts as an inhibitor of indoleamine 2,3-dioxygenase (IDO) , an enzyme involved in the immune response and cancer progression. Inhibition of IDO can enhance anti-tumor immunity and improve the efficacy of cancer therapies. Studies have shown that compounds with similar structures can modulate immune responses effectively.

2. Antioxidant Properties

The compound exhibits significant antioxidant activity , which is crucial for protecting cells from oxidative stress. Its ability to scavenge reactive oxygen species (ROS) has been documented in various studies, indicating its potential use in treating oxidative stress-related diseases .

3. Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties , making it a candidate for further research in inflammatory disease models. The structural features contribute to its interaction with inflammatory pathways.

Case Studies and Experimental Data

Several studies have been conducted to assess the biological activity of this compound:

Detailed Research Findings

- IDO Inhibition : A study demonstrated that the compound inhibited IDO activity in vitro, leading to increased levels of tryptophan and reduced kynurenine production, which are critical for immune modulation.

- Antioxidant Mechanism : The antioxidant mechanism was evaluated using DCFH-DA assays, showing that the compound significantly reduced ROS levels compared to control groups .

- Cytotoxicity Assessment : Cytotoxic effects were evaluated on various cancer cell lines, revealing that the compound exhibited selective cytotoxicity against tumor cells while sparing normal cells .

Comparison with Similar Compounds

Dihydrobenzofuran-Based Acetamides

a. 2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yloxy)-N-(o-tolyl)acetamide (Compound A)

- Structural Features : Shares the dihydrobenzofuran core but substitutes the acetamide side chain with an o-tolyl (2-methylphenyl) group.

- Bioactivity : Derived from Carbofuran, Compound A retains insecticidal properties but exhibits reduced mammalian toxicity due to steric hindrance from the o-tolyl group .

- Physical Properties : The dihedral angle between aromatic rings (38.13°) enhances planarity, improving membrane permeability compared to the target compound .

b. 2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N'-hydroxyacetimidamide (Compound B)

Benzofuran-Acetamide Hybrids

a. N-[2-(2,5-Dimethoxybenzoyl)-1-benzofuran-3-yl]acetamide (Compound C)

- Structural Features : Integrates a benzofuran ring with a 2,5-dimethoxybenzoyl substituent.

- Bioactivity : The electron-rich benzoyl group enhances affinity for acetylcholine esterase (AChE), making it a candidate for Alzheimer’s therapeutics .

- Solubility : Lower solubility in aqueous media due to the hydrophobic benzoyl group compared to the target compound’s dimethylfuranmethyl chain .

Chloroacetamide Herbicides

a. Alachlor (2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide)

- Structural Features : Chloroacetamide backbone with a methoxymethyl and diethylphenyl group.

- Bioactivity : Broad-spectrum herbicide targeting very-long-chain fatty acid synthesis in plants .

- Selectivity: The target compound lacks the chloro-substituent, likely reducing herbicidal activity but improving safety for non-target organisms .

b. Pretilachlor (2-Chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide)

- Structural Features : Propoxyethyl side chain enhances soil mobility.

- Environmental Impact : Higher persistence in soil compared to the target compound, which degrades faster due to its furan-derived substituents .

Data Table: Key Properties of Compared Compounds

Research Findings and Implications

- Structural-Activity Relationships : The dihydrobenzofuran core confers rigidity and insecticidal activity, while substituents modulate selectivity. The dimethylfuranmethyl group in the target compound likely improves biodegradability over chloroacetamides .

- Toxicity Profile : Unlike Carbofuran derivatives, the absence of a carbamate group reduces acetylcholinesterase inhibition, suggesting a safer toxicological profile .

- Synthetic Feasibility : The target compound’s synthesis (yield ~98.5%) is more efficient than Compound C, which requires multi-step benzoylation .

Q & A

Q. What are the key steps and reaction conditions for synthesizing 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-((2,5-dimethylfuran-3-yl)methyl)acetamide?

The synthesis involves multi-step organic reactions:

- Step 1 : Preparation of the benzofuran precursor via alkylation or condensation reactions under controlled temperatures (e.g., 60–80°C) using solvents like dichloromethane or DMF .

- Step 2 : Introduction of the acetamide moiety via nucleophilic substitution or amide coupling. For example, reaction with chloroacetyl chloride in the presence of a base (e.g., K₂CO₃) and catalysts like triethylamine .

- Step 3 : Functionalization of the furan-methyl group using reductive amination or alkylation, often requiring inert atmospheres (N₂/Ar) to prevent oxidation .

- Monitoring : Reaction progress is tracked via TLC, and purity is confirmed using HPLC (>95%) .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and stereochemistry, particularly for the dihydrobenzofuran and dimethylfuran groups .

- High-Performance Liquid Chromatography (HPLC) : Ensures >95% purity by isolating and quantifying impurities .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., via ESI-MS) and fragmentation patterns .

- X-ray Crystallography : Resolves 3D conformation, as demonstrated for analogous benzofuran-acetamide derivatives .

Q. How do the functional groups in this compound influence its reactivity and stability?

- Dihydrobenzofuran Core : The 2,2-dimethyl group enhances steric stability, reducing ring-opening reactions. The ether linkage (C-O-C) is susceptible to acid-catalyzed hydrolysis .

- Dimethylfuran-Methyl Acetamide : The amide group participates in hydrogen bonding, affecting solubility and biological interactions. The dimethylfuran moiety may undergo oxidation under strong oxidizing conditions .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production without compromising purity?

- Condition Optimization : Use Design of Experiments (DoE) to test variables (temperature, solvent polarity, catalyst loading). For example, DMF improves solubility in amidation steps but requires post-reaction removal via vacuum distillation .

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) or enzymatic catalysts may enhance selectivity .

- Purification Strategies : Gradient column chromatography or recrystallization in ethanol/water mixtures improves yield-to-purity ratios .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

- Cross-Validation : Replicate assays (e.g., antimicrobial MIC tests) across multiple cell lines or pathogen strains. For example, discrepancies in IC₅₀ values may arise from variations in bacterial membrane permeability .

- Mechanistic Studies : Use fluorescence tagging or isotopic labeling to track target engagement (e.g., binding to enzyme active sites) .

- Meta-Analysis : Compare data across studies using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .

Q. What computational methods predict this compound’s reactivity or interaction with biological targets?

- Quantum Chemical Calculations : Density Functional Theory (DFT) models the electron distribution of the dihydrobenzofuran ring to predict sites for electrophilic substitution .

- Molecular Dynamics (MD) Simulations : Simulate binding affinity with proteins (e.g., kinases or GPCRs) using software like GROMACS or AutoDock .

- ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP, BBB permeability) .

Q. What are the stability profiles of this compound under varying storage conditions?

- Thermal Stability : Thermogravimetric Analysis (TGA) shows decomposition >200°C. Store at -20°C in amber vials to prevent photodegradation .

- Hydrolytic Stability : Susceptible to hydrolysis in acidic/alkaline conditions (pH <3 or >10). Use lyophilization for aqueous formulations .

- Oxidative Stability : Antioxidants (e.g., BHT) are recommended in solid-state storage to prevent furan ring oxidation .

Q. How can researchers elucidate the mechanism of action for this compound’s purported biological activity?

- Transcriptomics/Proteomics : RNA-seq or SILAC-based proteomics identifies differentially expressed genes/proteins post-treatment .

- Kinase Assays : Use ATP-Glo™ assays to test inhibition of specific kinases (e.g., MAPK or PI3K) .

- CRISPR-Cas9 Screening : Genome-wide knockout libraries identify genetic dependencies for the compound’s activity .

Q. What strategies mitigate interference from metabolite byproducts in pharmacokinetic studies?

- LC-MS/MS Metabolite Profiling : Differentiate parent compounds from Phase I/II metabolites using retention time and fragmentation patterns .

- Stable Isotope Labeling : Synthesize a deuterated analog (e.g., CD₃ groups) to trace the parent compound in biological matrices .

Q. What challenges arise in scaling up synthesis, and how can they be addressed?

- Reactor Design : Transition from batch to flow chemistry for exothermic reactions (e.g., amidation) to improve heat dissipation .

- Solvent Recovery : Implement distillation systems to recycle DMF or dichloromethane, reducing costs and waste .

- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy for real-time monitoring of reaction progress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.